molecular formula C7H8INO2S B8750624 4-(iodomethylsulfonyl)aniline CAS No. 78021-44-0

4-(iodomethylsulfonyl)aniline

Cat. No.: B8750624
CAS No.: 78021-44-0
M. Wt: 297.12 g/mol
InChI Key: RFWMOBHTNFVEJS-UHFFFAOYSA-N
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Description

4-(iodomethylsulfonyl)aniline is an organic compound with the molecular formula C7H8INO2S It is characterized by the presence of an iodomethyl group attached to a sulfonyl group, which is further connected to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(iodomethylsulfonyl)aniline typically involves the iodination of a precursor compound. One common method includes the reaction of 4-aminobenzenesulfonyl chloride with iodomethane in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 4-(iodomethylsulfonyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a sulfonamide derivative, while coupling with a boronic acid can produce a biaryl compound .

Scientific Research Applications

4-(iodomethylsulfonyl)aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the discovery of new drugs with antimicrobial or anticancer properties.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(iodomethylsulfonyl)aniline involves its interaction with various molecular targets. The iodomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This can lead to the modification of proteins, nucleic acids, and other cellular components, potentially altering their function and activity .

Comparison with Similar Compounds

Uniqueness: 4-(iodomethylsulfonyl)aniline is unique due to the presence of the iodomethyl group, which imparts distinct reactivity compared to its bromine and chlorine analogs. The iodine atom’s larger size and lower electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogens might not be as effective .

Properties

CAS No.

78021-44-0

Molecular Formula

C7H8INO2S

Molecular Weight

297.12 g/mol

IUPAC Name

4-(iodomethylsulfonyl)aniline

InChI

InChI=1S/C7H8INO2S/c8-5-12(10,11)7-3-1-6(9)2-4-7/h1-4H,5,9H2

InChI Key

RFWMOBHTNFVEJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)CI

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 63.7 g. of N-[p-(iodomethylsulfonyl)-phenyl]acetamide and 360 ml. of 5.5 N sulfuric acid is stirred and heated at reflux until all of the solid dissolves. After cooling, the crude, solid product separates; it is collected, washed with cold water and air-dried. After crystallization from methanol, 26 g. of p-(iodomethylsulfonyl)aniline is obtained; m.p. 169.5°-72° C.
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